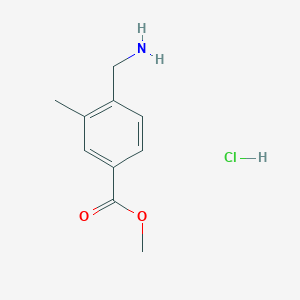

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride

Description

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride is a benzoate ester derivative characterized by a methyl ester group at the 1-position, an aminomethyl (-CH₂NH₂) substituent at the 4-position, and a methyl (-CH₃) group at the 3-position of the aromatic ring. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

IUPAC Name |

methyl 4-(aminomethyl)-3-methylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-8(10(12)13-2)3-4-9(7)6-11;/h3-5H,6,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVORWXCRQJBHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196047-14-9 | |

| Record name | methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Catalysts

The reduction of methyl 4-cyano-3-methylbenzoate to the corresponding aminomethyl derivative involves palladium- or nickel-catalyzed hydrogenation. Pd/C (5–10 wt% Pd) in methanol under 3–5 bar H₂ achieves >90% conversion. Nickel catalysts, though cost-effective, require higher pressures (10–15 bar) and exhibit slower kinetics.

Critical Parameters :

Hydrochloride Formation

Post-hydrogenation, the free amine is treated with gaseous HCl in ethyl acetate, precipitating the hydrochloride salt. Crystallization at 0–5°C yields 88–92% purity.

Oxime Reduction Route from Methyl 4-Formyl-3-Methylbenzoate

Oxime Synthesis and Optimization

Methyl 4-formyl-3-methylbenzoate reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at pH 4–5 to form the oxime. Excess hydroxylamine (1.2 eq) ensures >95% conversion.

Table 1: Oxime Formation Conditions

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 25–30°C | 97 |

| Reaction Time | 4–6 h | 95 |

| pH | 4.5–5.0 | 96 |

Catalytic Hydrogenation of Oxime

The oxime undergoes hydrogenation using Pd/C (5 wt%) in methanol with NaOH (0.8 eq relative to oxime). Alkali addition suppresses dimerization, enhancing AMBA yield to 89%.

Table 2: Hydrogenation Outcomes by Alkali Type

| Alkali | Yield (%) | Dimer Impurity (%) |

|---|---|---|

| NaOH | 89 | 1.2 |

| KOH | 83 | 2.5 |

| Na₂CO₃ | 78 | 3.8 |

Hydrochloride Salt Isolation

The crude amine is dissolved in methanol, treated with conc. HCl (1.1 eq), and cooled to precipitate the hydrochloride. Recrystallization from ethanol/water (3:1) achieves 99% purity.

Direct Esterification-Hydrochlorination of 4-(Aminomethyl)-3-Methylbenzoic Acid

Esterification Conditions

4-(Aminomethyl)-3-methylbenzoic acid reacts with methanol in HCl-saturated conditions (30% HCl, reflux, 7 h). Excess methanol (8:1 mol ratio) drives esterification to 93% completion.

Key Steps :

Salt Formation and Purification

The organic phase is treated with HCl gas, followed by solvent evaporation. The residue is crystallized from acetone, yielding 90–94% pure hydrochloride.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Cyano Hydrogenation | 92 | 99 | High |

| Oxime Reduction | 89 | 98 | Moderate |

| Direct Esterification | 88 | 94 | Low |

-

Catalytic Hydrogenation : Preferred for high purity but requires costly Pd catalysts.

-

Oxime Route : Balances cost and yield, though NaOH optimization is critical.

-

Direct Esterification : Economical for large-scale production but necessitates precise pH control.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemical Synthesis

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride serves as an important intermediate in the synthesis of more complex organic molecules. It is frequently used in reactions that lead to the formation of substituted benzoate derivatives through various chemical transformations such as oxidation, reduction, and substitution reactions. These processes can yield products like carboxylic acids and alcohols depending on the specific conditions employed.

Biological Research

The compound is actively studied for its potential biological activities. Research has indicated that it may interact with various biomolecules, influencing cellular functions. Investigations into its efficacy in biological systems have revealed promising results, particularly in the context of drug development and therapeutic applications.

Pharmaceutical Development

In the pharmaceutical industry, this compound is explored as a precursor for developing therapeutic compounds. Its structural properties make it suitable for modification into various pharmaceutical agents, including those targeting specific diseases or conditions. For instance, it has been implicated in the synthesis of antibiotics derived from quinoline and indole structures .

Industrial Applications

Beyond its role in research and medicine, this compound is utilized in producing specialty chemicals and materials within industrial settings. Its versatility allows for incorporation into formulations that require specific chemical properties, enhancing performance in various applications.

Case Study 1: Synthesis of Antibiotics

A study highlighted the use of this compound in synthesizing antibiotics based on quinoline and indole frameworks. The compound was reacted with cyclohexenylchlorobenzene via Buchwald C-N coupling, demonstrating its utility in creating complex medicinal compounds .

Research conducted on the biological activity of this compound revealed its potential as an inhibitor in cancer cell lines. The findings suggested that modifications to this compound could lead to effective anticancer agents capable of overcoming resistance mechanisms in tumor cells .

Table 1: Solubility Profile

| Solvent | This compound (mg/ml) |

|---|---|

| Water | <0.001 |

| 0.1% HCl | <0.001 |

| Methanol | 1.9 |

Table 2: Industrial Applications Overview

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Precursor for antibiotic development |

| Specialty Chemicals | Utilized in formulations requiring specific properties |

| Organic Chemistry | Intermediate for synthesizing complex organic molecules |

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride, differing in substituent positions, functional groups, or backbone modifications:

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Effects on Reactivity and Solubility The aminomethyl group in the target compound introduces a primary amine, which is protonated in the hydrochloride form, enhancing water solubility compared to analogs like (S)-Methyl 4-(1-aminoethyl)benzoate (free base; ). Methoxy vs. Methyl Groups: Methyl 4-(2-aminoethoxy)-3-methoxybenzoate () has a methoxy (-OCH₃) group at the 3-position, which increases electron density on the aromatic ring compared to the methyl group in the target compound. This may influence electrophilic substitution reactivity .

Synthetic Pathways The target compound’s synthesis likely involves esterification of 4-(aminomethyl)-3-methylbenzoic acid with methanol under acidic conditions, followed by HCl salt formation. This contrasts with the PPA (polyphosphoric acid)-mediated cyclization used for methyl imidazole carboxylates () and the nitration/reduction steps for Ethyl 4-aminobenzoate () .

Physicochemical Properties Hydrophilicity: The hydrochloride salt form increases aqueous solubility relative to non-ionic analogs like (S)-Methyl 4-(1-aminoethyl)benzoate. Spectral Data:

- ¹H NMR: The methyl ester (COOCH₃) in the target compound would resonate as a singlet near δ 3.8–3.9 ppm. The aminomethyl (-CH₂NH₃⁺) protons may appear as a triplet near δ 3.3–3.5 ppm due to coupling with adjacent NH₃⁺ .

- IR : Strong absorption bands for C=O (ester, ~1700 cm⁻¹) and N-H (amine salt, ~2500–3000 cm⁻¹) would dominate .

The aminomethyl group in the target may facilitate interactions with biological targets, such as enzymes or receptors .

Biological Activity

Methyl 4-(aminomethyl)-3-methylbenzoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article synthesizes available research findings, highlighting its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an aminomethyl group attached to a methylbenzoate structure. The synthesis of this compound typically involves the reaction of methyl 3-methyl-4-aminobenzoate with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and bioavailability.

Synthesis Pathway

- Starting Materials : Methyl 3-methyl-4-aminobenzoate.

- Reagents : Hydrochloric acid.

- Reaction Conditions : Typically conducted under controlled temperature and pH conditions to optimize yield.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Anticancer Properties : Several studies have evaluated its cytotoxic effects against various cancer cell lines. For instance, compounds derived from the aminomethylbenzamide fragment have shown potent inhibitory activity against receptor tyrosine kinases (RTKs) associated with cancer progression, such as EGFR and PDGFR .

- Metabolic Effects : The compound has been implicated in the modulation of metabolic pathways, particularly in the context of obesity and related disorders. It acts as a precursor for telmisartan, an angiotensin II receptor blocker that has shown efficacy in managing obesity-related metabolic syndromes .

Anticancer Activity

A study focusing on the anticancer potential of related compounds demonstrated that this compound analogs exhibited significant cytotoxicity against hematological malignancies. For example:

- HL60 Cell Line : IC50 values were reported at approximately 8.2 μM for certain derivatives, indicating strong activity against leukemia cells .

- K562 Cell Line : Another derivative showed an IC50 value of 5.6 μM, suggesting selective potency against chronic myeloid leukemia cells .

Metabolic Syndrome Management

In preclinical studies involving diet-induced obesity models, telmisartan (derived from Methyl 4-(aminomethyl)-3-methylbenzoate) demonstrated significant improvements in insulin sensitivity and reduction in visceral fat accumulation . This highlights the compound's potential therapeutic role beyond oncology.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. Key findings include:

- Substituent Effects : The introduction of electron-withdrawing groups at specific positions on the benzene ring has been shown to enhance potency against target enzymes .

- Linker Variations : Variations in the linker between the aminomethyl group and the benzamide moiety can significantly affect binding affinity and selectivity towards target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.